molecular formula C12H21Cl3N2O B5299385 N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride

N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride

Cat. No. B5299385
M. Wt: 315.7 g/mol
InChI Key: FFPFMNINUQHZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, also known as CME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of ethylenediamine derivatives, which have been widely used in medicinal chemistry and drug development due to their unique properties.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is based on its ability to bind to metal ions through its ethylenediamine moiety. This binding results in the formation of stable complexes that can be easily removed from biological systems. In addition, N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been shown to have a high affinity for copper ions, which makes it a potential therapeutic agent for the treatment of copper-related diseases such as Wilson's disease.
Biochemical and Physiological Effects:
N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species. This property makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is its ability to bind to metal ions with high affinity, which makes it a useful tool for the purification of proteins and the removal of heavy metals from contaminated water. However, one of the limitations of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for the study of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, including its use as a therapeutic agent for the treatment of copper-related diseases, its application in the purification of proteins, and its use as a chelating agent for the removal of heavy metals from contaminated water. In addition, further research is needed to fully understand the biochemical and physiological effects of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride and its potential applications in drug development and medicinal chemistry.
Conclusion:
In conclusion, N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, or N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to bind to metal ions and its potential therapeutic properties make it a useful tool for a variety of applications, including the purification of proteins and the removal of heavy metals from contaminated water. Further research is needed to fully understand the potential of this compound and its future applications in drug development and medicinal chemistry.

Synthesis Methods

The synthesis of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves the reaction of 5-chloro-2-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a chelating agent, which allows it to bind to metal ions and facilitate their removal from biological systems. This property has been used in a variety of applications, including the purification of proteins and the removal of heavy metals from contaminated water.

properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O.2ClH/c1-15(2)7-6-14-9-10-8-11(13)4-5-12(10)16-3;;/h4-5,8,14H,6-7,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPFMNINUQHZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=C(C=CC(=C1)Cl)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

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